molecular formula C20H26N2O2 B11670248 2,5-dimethyl-N'-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide

2,5-dimethyl-N'-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide

Cat. No.: B11670248
M. Wt: 326.4 g/mol
InChI Key: RAZUGBHKWRRNIV-RCCKNPSSSA-N
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Description

2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide is an organic compound that belongs to the class of furohydrazides This compound is characterized by a furan ring substituted with a hydrazide group, which is further modified with a pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-pentylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation or extraction to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The furan ring and the hydrazide group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce amines.

Scientific Research Applications

2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological processes. The furan ring and the pentylphenyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N’-[(E)-1-(4-pyridinyl)ethylidene]-3-furohydrazide
  • 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide
  • 2,5-dimethyl-N’-[(E)-1-(4-morpholinyl)phenyl]ethylidene-3-furohydrazide

Uniqueness

2,5-dimethyl-N’-[(E)-1-(4-pentylphenyl)ethylidene]-3-furohydrazide is unique due to the presence of the pentylphenyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-1-(4-pentylphenyl)ethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C20H26N2O2/c1-5-6-7-8-17-9-11-18(12-10-17)15(3)21-22-20(23)19-13-14(2)24-16(19)4/h9-13H,5-8H2,1-4H3,(H,22,23)/b21-15+

InChI Key

RAZUGBHKWRRNIV-RCCKNPSSSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C

Origin of Product

United States

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